2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-methylbenzoate
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Overview
Description
2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-methylbenzoate is an organic compound that belongs to the class of sulfonamides and esters. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring and an ester linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-methylbenzoate typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Conversion to Alkane: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen reduction).
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-methylbenzoate is used in various scientific research fields:
Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: In the development of bioactive compounds and as a probe in biochemical assays.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound can also participate in hydrogen bonding and other non-covalent interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonamide: Similar structure but lacks the ester linkage.
Phenyl 4-methylbenzoate: Contains the ester linkage but lacks the sulfonamide group.
N-Phenyl-4-methylbenzenesulfonamide: Similar sulfonamide structure but different substitution pattern.
Uniqueness
2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-methylbenzoate is unique due to the combination of both sulfonamide and ester functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
CAS No. |
61860-91-1 |
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Molecular Formula |
C21H19NO4S |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
[2-[(4-methylphenyl)sulfonylamino]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C21H19NO4S/c1-15-7-11-17(12-8-15)21(23)26-20-6-4-3-5-19(20)22-27(24,25)18-13-9-16(2)10-14-18/h3-14,22H,1-2H3 |
InChI Key |
JAKFDRYZRKQJPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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